3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is typically carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfonium salts, bases like DBU, and deprotecting agents such as PhSH . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve the formation of substituted piperazines and related derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is employed in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders . Additionally, it has applications in the study of proteomics, where it is used to investigate protein interactions and functions .
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways . The compound’s piperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride is unique due to its specific structure and the presence of the fluorophenyl group . Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine core but differ in their substituents and overall structure, leading to variations in their biological activity and applications .
Properties
IUPAC Name |
3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O.2ClH/c14-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-15;;/h1-4H,5-10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHBRSRESVXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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